

physicochemical properties of 1-Acetyl-4-piperidineacetic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Acetyl-4-piperidineacetic acid

Cat. No.: B1354498

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An In-depth Technical Guide to the Physicochemical Properties of **1-Acetyl-4-piperidineacetic acid**

Abstract

This technical guide offers a comprehensive examination of the core physicochemical properties of **1-Acetyl-4-piperidineacetic acid**, a molecule of significant interest in medicinal chemistry and pharmaceutical research. Tailored for an audience of researchers, scientists, and drug development professionals, this document provides not only the fundamental data but also the underlying scientific rationale and validated experimental protocols for their determination. The guide emphasizes the causal links between molecular structure and physical properties, which are critical for predicting a compound's pharmacokinetic and pharmacodynamic behavior.

Introduction: The "Why" Behind the Properties

In modern drug discovery, a thorough understanding of a molecule's physicochemical properties is not merely an academic exercise; it is a critical prerequisite for success.^{[1][2][3]} These properties govern a compound's Absorption, Distribution, Metabolism, and Excretion (ADME), directly impacting its efficacy, safety, and formulation potential.^{[1][2]} **1-Acetyl-4-piperidineacetic acid** incorporates three key functional regions: a saturated heterocyclic piperidine ring, a tertiary amide (the acetyl group), and a carboxylic acid. This unique combination makes its behavior highly dependent on its environment, particularly pH. This guide will dissect the most influential of these properties, providing both theoretical context and

practical methodologies for their assessment. The compound can serve as a crucial intermediate in the synthesis of various pharmaceuticals, including antiepileptic drugs.^[4]

Molecular Identity and Core Attributes

A precise understanding of the molecule's fundamental composition is the bedrock of all further analysis.

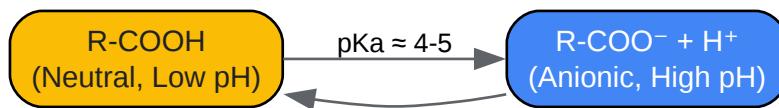
Caption: Chemical Structure of **1-Acetyl-4-piperidineacetic acid**.

Table 1: Core Molecular Identifiers

Property	Value	Source(s)
IUPAC Name	2-(1-acetyl-4-piperidin-4-yl)acetic acid	[5]
Synonym	(1-acetyl-4-piperidinyl)acetic acid	[6]
CAS Number	78056-60-7	[5][6][7]
Molecular Formula	C ₉ H ₁₅ NO ₃	[5]
Molecular Weight	185.22 g/mol	[6]
Physical Form	Solid	[5][6]
Boiling Point	389.6 °C (at 760 mmHg)	[6]

Ionization State (pKa): The pH-Dependent Switch

The single most influential property of this molecule is its ionization potential. The carboxylic acid group can donate a proton, converting the neutral molecule into an anion. The pKa is the pH at which 50% of the molecules are in the ionized (anionic) form. This "switch" dramatically alters solubility, lipophilicity, and biological interactions.



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Caption: Ionization equilibrium of **1-Acetyl-4-piperidineacetic acid**.

Causality Behind the Experiment

Potentiometric titration is the definitive method for pKa determination. It works by precisely measuring the change in pH of a solution of the compound as a strong base is added. The inflection point of the resulting curve reveals the pKa, as this is the point of maximum buffering capacity where the concentrations of the acidic and conjugate base forms are equal.

Experimental Protocol: Potentiometric Titration for pKa Determination

- System Calibration: Calibrate a high-precision pH meter using at least two standard buffers (e.g., pH 4.01 and 7.00).
- Sample Preparation: Accurately weigh and dissolve a sample of **1-Acetyl-4-piperidineacetic acid** in deionized, CO₂-free water. A co-solvent like methanol may be used if aqueous solubility is insufficient, but the resulting pKa will be an apparent value (pKa').
- Titration: Place the solution in a thermostatted vessel (e.g., 25 °C) under a nitrogen atmosphere to exclude atmospheric CO₂. Titrate the solution with a standardized, carbonate-free solution of 0.1 M NaOH, adding small, precise increments via an auto-burette.
- Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.
- Analysis: Plot pH (y-axis) versus the volume of NaOH added (x-axis). The pKa is the pH at the half-equivalence point (the volume of NaOH required to neutralize 50% of the acid). This can be determined from the first derivative of the titration curve.

Solubility: A Function of Ionization

Aqueous solubility is a gatekeeper for bioavailability. For **1-Acetyl-4-piperidineacetic acid**, solubility is not a single value but a profile that is intrinsically linked to its pKa.

- At low pH ($\text{pH} < \text{pK}_a$): The molecule is predominantly in its neutral, protonated (R-COOH) form. Its solubility is lower, governed by the polarity of the overall uncharged structure.
- At high pH ($\text{pH} > \text{pK}_a$): The molecule exists as the deprotonated, anionic (R-COO^-) form. This charged species is significantly more polar and thus exhibits much higher aqueous solubility.

Causality Behind the Experiment

The shake-flask method is the "gold standard" because it measures solubility at thermodynamic equilibrium.^[2] By physically saturating a solution and allowing it to stabilize over an extended period, it provides the most accurate and relevant solubility value, avoiding the kinetic artifacts that can arise from faster methods.

Experimental Protocol: pH-Dependent Aqueous Solubility (Shake-Flask Method)

- Buffer Preparation: Prepare a series of physiologically relevant buffers (e.g., pH 2.0, 4.5, 6.8, 7.4, 9.0).
- Sample Addition: Add an excess of solid **1-Acetyl-4-piperidineacetic acid** to vials containing each buffer. The excess solid should be clearly visible.
- Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for 24-48 hours. This duration is critical to ensure true equilibrium is reached.
- Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
- Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the sample with a suitable mobile phase and quantify the concentration using a validated HPLC-UV method against a standard curve.
- Data Reporting: Report the solubility in mg/mL or μM at each specific pH.

Lipophilicity (logP & logD): Gauging Membrane Affinity

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key predictor of a drug's ability to cross cell membranes.

- logP (Partition Coefficient): Describes the partitioning of only the neutral form of the molecule. It is an intrinsic property.
- logD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For an acid like our compound, logD will be highest at low pH (when it's neutral) and will decrease as pH increases (as the ionized, more water-soluble form dominates).

Table 2: Predicted Lipophilicity

Parameter	Predicted Value	Source
XLogP3	-0.3	PubChem
logP (Crippen Method)	0.330	Cheméo[8][9]

(Note: These are computational predictions for the related carboxylic acid and should be confirmed experimentally).

Causality Behind the Experiment

The shake-flask method using n-octanol and a buffered aqueous phase directly simulates the partitioning between a biological lipid membrane and extracellular fluid.[\[2\]](#) n-Octanol is chosen as the organic phase because its properties are considered a reasonable surrogate for the lipid bilayer.

Experimental Protocol: logD Determination (Shake-Flask Method)

- Phase Pre-saturation: Mix n-octanol and the desired aqueous buffer (e.g., pH 7.4) and shake vigorously. Allow the phases to separate completely. This ensures that each phase is

saturated with the other before the experiment begins, preventing volume changes during partitioning.

- Compound Dosing: Prepare a stock solution of the compound in the aqueous buffer.
- Partitioning: Add equal volumes of the compound-containing aqueous phase and the pre-saturated n-octanol to a vial.
- Equilibration: Seal and shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure a sharp and complete separation of the octanol and aqueous layers.
- Quantification: Carefully sample both the top (octanol) and bottom (aqueous) layers. Determine the concentration in each phase using HPLC-UV.
- Calculation: Calculate logD using the formula: $\log D = \log_{10} ([\text{Concentration in Octanol}] / [\text{Concentration in Aqueous Phase}])$.

Analytical Characterization

Confirming the identity and purity of the compound is paramount. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical fingerprint.

Table 3: Key Analytical Signatures

Technique	Expected Observations
¹ H NMR	Characteristic signals for: the acetyl methyl protons (singlet, ~2.1 ppm), the piperidine ring protons (complex multiplets, 1-4 ppm), and the methylene protons of the acetic acid side chain (doublet, ~2.2 ppm).[10][11]
¹³ C NMR	Resonances for: the acetyl carbonyl (~170 ppm), the carboxylic acid carbonyl (>175 ppm), and distinct signals for the carbons of the piperidine ring and side chain.
Mass Spec (MS)	In positive ion mode (ESI+), an [M+H] ⁺ peak at m/z 186.11. In negative ion mode (ESI-), an [M-H] ⁻ peak at m/z 184.09.[12]
Infrared (IR)	Strong, characteristic C=O stretching absorption bands for the amide (~1640 cm ⁻¹) and the carboxylic acid (~1710 cm ⁻¹). A broad O-H stretch from the carboxylic acid will also be present (~2500-3300 cm ⁻¹).[13][14]

Conclusion

The physicochemical properties of **1-Acetyl-4-piperidineacetic acid** are dominated by the interplay between its ionizable carboxylic acid group and the overall molecular framework. Its pH-dependent solubility and lipophilicity are the most critical parameters for any researcher in a drug development context. The experimental protocols detailed in this guide represent robust, validated methods for obtaining the accurate and reliable data needed to make informed decisions, from early-stage discovery and lead optimization to late-stage formulation development.

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- To cite this document: BenchChem. [physicochemical properties of 1-Acetyl-4-piperidineacetic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1354498#physicochemical-properties-of-1-acetyl-4-piperidineacetic-acid]

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